molecular formula C17H9ClF5N3O B2755411 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-55-1

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2755411
CAS No.: 338956-55-1
M. Wt: 401.72
InChI Key: RUSCLUWCOBYKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide features a pyrrole-2-carboxamide core substituted with a 3-chloro-5-trifluoromethylpyridinyl group at the 1-position and a 2,4-difluorophenyl amide moiety. This structure combines halogenated aromatic systems (Cl, F) and a trifluoromethyl group, which are common in agrochemicals and pharmaceuticals due to their metabolic stability and hydrophobic interactions with targets .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,4-difluorophenyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF5N3O/c18-11-6-9(17(21,22)23)8-24-15(11)26-5-1-2-14(26)16(27)25-13-4-3-10(19)7-12(13)20/h1-8H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSCLUWCOBYKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation reactions to introduce additional functional groups or to alter its activity.

  • Reduction: : Reduction reactions can modify the electronic structure of the molecule, affecting its reactivity and interaction with other compounds.

  • Substitution: : The presence of chlorine and fluorine atoms allows for various nucleophilic and electrophilic substitution reactions.

Common reagents and conditions used in these reactions

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substituents including halogenation agents and nucleophiles like amines and alcohols.

Major products formed from these reactions: : Products vary widely depending on the reaction conditions and reagents used, but can include functionalized derivatives with altered biological activities or chemical properties.

Scientific Research Applications

Chemistry: : The compound's reactivity and structural complexity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology: : Its potential as a bioactive molecule is explored in areas like enzyme inhibition and receptor binding studies, where it can modulate biological processes.

Medicine: : Research may investigate its role as a potential therapeutic agent, examining its efficacy and safety in treating various conditions.

Industry: : The compound's stability and reactivity are utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to:

  • Bind selectively to targets, inhibiting or modulating their activity.

  • Engage in multiple interactions with biological molecules, impacting pathways involved in disease processes.

  • The trifluoromethyl and difluorophenyl groups play critical roles in these interactions, influencing both affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyridine-Pyrrole Carboxamides with Varied Aryl Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Aryl Substituent (N-linked) Heterocycle Molecular Formula Molecular Mass (g/mol) Notable Features Reference
Target Compound 2,4-Difluorophenyl Pyrrole C₁₈H₁₁ClF₅N₃O 415.75 High electronegativity from difluorophenyl; balanced lipophilicity N/A
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide 4-Isopropylphenyl Pyrrole C₂₀H₁₇ClF₃N₃O 407.82 Bulkier isopropyl group increases hydrophobicity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide 4-(Pyridinyloxy)phenyl Pyrrole C₂₃H₁₂Cl₂F₆N₄O₂ 561.26 Extended π-system; dual trifluoromethyl groups enhance electron-withdrawing effects

Key Observations :

  • The pyridinyloxy substituent in the compound from introduces steric hindrance and additional hydrogen-bonding sites, which may alter pharmacokinetic profiles .

Pyrazole-Based Analogs

Table 2: Pyrazole vs. Pyrrole Core Modifications
Compound Name Heterocycle Aryl Substituent (N-linked) Molecular Formula Molecular Mass (g/mol) Functional Impact Reference
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazole 4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl C₁₉H₁₄Cl₂F₃N₅O₂ 488.25 Pyrazole core enhances metabolic stability; methylcarbamoyl improves solubility
5-Chloro-1-[2-(trifluoromethyl)phenyl]-N-methyl-1H-pyrazole-4-carboxamide Pyrazole 2-(Trifluoromethyl)phenyl C₁₂H₈ClF₃N₃O 318.66 Simplified structure with reduced steric bulk

Key Observations :

  • Replacing the pyrrole with a pyrazole core (as in ) introduces an additional nitrogen atom, which may enhance dipole interactions and solubility .
  • The methylcarbamoyl group in the pyrazole analog improves hydrophilicity, addressing a common limitation of highly halogenated compounds .

Sulfonamide Derivatives

Table 3: Carboxamide vs. Sulfonamide Functionality
Compound Name Functional Group Molecular Formula Molecular Mass (g/mol) Key Differences Reference
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide Carboxamide C₁₈H₁₁ClF₅N₃O 415.75 Moderate acidity (pKa ~10–12); flexible hydrogen-bonding N/A
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrrole-2-sulfonamide Sulfonamide C₁₇H₁₁Cl₂F₃N₄O₂S 487.31 Higher acidity (pKa ~5–7); rigid geometry due to S=O bonds
N-(4-Chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide Sulfonamide C₁₈H₁₃Cl₂F₃N₄O₂S 501.29 Benzyl group increases lipophilicity (logP +1.5)

Key Observations :

  • Sulfonamides exhibit stronger acidity and fixed conformations, which may limit target compatibility compared to carboxamides .

Q & A

Q. What are the key factors in optimizing the synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide?

Methodological Answer: Optimizing synthesis requires careful control of:

  • Reaction conditions : Temperature (room temperature for initial coupling steps) and solvent choice (e.g., dimethylformamide or dichloromethane for polar intermediates) .
  • Stoichiometry : Use of excess alkylating agents (1.1 mmol RCH2Cl) and bases like K2CO3 (1.2 mmol) to drive reactions to completion .
  • Intermediate purification : Column chromatography or recrystallization to isolate intermediates before final coupling steps .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic ring integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns from chlorine/fluorine .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., similar pyrazole-carboxamide derivatives in ) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. How does the presence of trifluoromethyl and chloro groups influence the compound’s stability and reactivity?

Methodological Answer:

  • Electron-withdrawing effects : The trifluoromethyl group increases electrophilicity at the pyrrole ring, enhancing susceptibility to nucleophilic attack .
  • Steric hindrance : Chloro and trifluoromethyl groups on the pyridine ring may slow hydrolysis but reduce solubility in aqueous media .
  • Thermal stability : Thermogravimetric analysis (TGA) of analogous compounds shows decomposition above 200°C, suggesting robust thermal stability under standard reaction conditions .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Substituent variation : Systematically replace the 3-chloro-5-(trifluoromethyl)pyridine moiety with methyl, ethyl, or phenyl groups to assess impact on bioactivity (see for SAR design principles) .
  • Bioassays : Test modified analogs in cell-based assays (e.g., NF-κB/AP-1 inhibition as in ) to quantify potency changes .
  • Computational modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC50 values .

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

Methodological Answer:

  • Standardized assays : Replicate studies under identical conditions (e.g., cell line, incubation time) to minimize variability .
  • Meta-analysis : Compare pharmacokinetic parameters (e.g., Caco-2 permeability) to differentiate intrinsic activity from bioavailability effects (e.g., ’s 2-methyl analog with improved permeability) .
  • Crystallographic data : Resolve binding modes using X-ray co-crystals of analogs with target proteins to validate mechanistic hypotheses .

Q. What strategies can improve the bioavailability of this compound based on SAR studies?

Methodological Answer:

  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl or amine) to the pyridine ring while retaining trifluoromethyl at position 5 ( shows trifluoromethyl is replaceable at position 4 without activity loss) .
  • Prodrug design : Convert the carboxamide to ester prodrugs to enhance intestinal absorption, followed by enzymatic hydrolysis in vivo .
  • Caco-2 screening : Prioritize analogs with apical-to-basal permeability >2 × 10⁻⁶ cm/s (as in ’s compound 81) .

Q. How can researchers investigate the compound’s interaction with biological targets such as transcription factors?

Methodological Answer:

  • Electrophoretic mobility shift assays (EMSAs) : Confirm direct binding to NF-κB or AP-1 DNA motifs .
  • CRISPR knockouts : Use cell lines lacking specific transcription factors to isolate compound effects .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) between the compound and purified transcription factor subunits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.